

A Technical Guide to the Spectral Analysis of 2,5-Difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Difluorobenzyl alcohol

Cat. No.: B1297542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-difluorobenzyl alcohol**. It includes tabulated spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis, designed to assist in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The following sections present the key spectral data for **2,5-difluorobenzyl alcohol** (CAS No: 75853-20-2, Molecular Formula: C₇H₆F₂O, Molecular Weight: 144.12 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2,5-difluorobenzyl alcohol** are crucial for its structural elucidation. Due to the fluorine substituents, both proton (¹H) and carbon (¹³C) NMR spectra will exhibit characteristic splitting patterns (coupling) between the fluorine atoms and the neighboring protons and carbons.

Please note: The following NMR data is predicted and has been sourced from computational models as experimental data is not readily available in the public domain. These predictions are intended to provide a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for **2,5-Difluorobenzyl Alcohol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10 - 7.30	m	3H	Aromatic protons (H-3, H-4, H-6)
~4.70	s	2H	Methylene protons (-CH ₂ OH)
~2.50	br s	1H	Hydroxyl proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for **2,5-Difluorobenzyl Alcohol**

Chemical Shift (δ) ppm	Assignment
~159 (dd)	C-F (C-2)
~157 (dd)	C-F (C-5)
~130 (dd)	C-1
~116 (dd)	Aromatic CH
~115 (dd)	Aromatic CH
~114 (dd)	Aromatic CH
~60	-CH ₂ OH

Note: 'dd' denotes a doublet of doublets, arising from coupling to the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-difluorobenzyl alcohol** is characterized by the presence of a hydroxyl group, an aromatic ring, and carbon-fluorine bonds.

Please note: The following IR data is based on predicted spectra and common absorption ranges for the functional groups present.

Table 3: Key IR Absorption Bands for **2,5-Difluorobenzyl Alcohol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydroxyl group)
~3030	Medium	Aromatic C-H stretch
1700 - 1500	Medium	Aromatic C=C bending
1250 - 1000	Strong	C-F stretch
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum of **2,5-difluorobenzyl alcohol** provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Major Mass Spectrometry Fragments for **2,5-Difluorobenzyl Alcohol**

m/z	Relative Abundance	Assignment
144	High	Molecular Ion [M] ⁺
127	Medium	[M-OH] ⁺ or [M+H-H ₂ O] ⁺
123	High	[M-F] ⁺ (tentative)
115	High	[C ₇ H ₄ F] ⁺ (tentative)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of **2,5-difluorobenzyl alcohol**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:

- Dissolve 5-10 mg of **2,5-difluorobenzyl alcohol** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled ^{13}C experiment.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase correct the resulting spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,5-difluorobenzyl alcohol**.

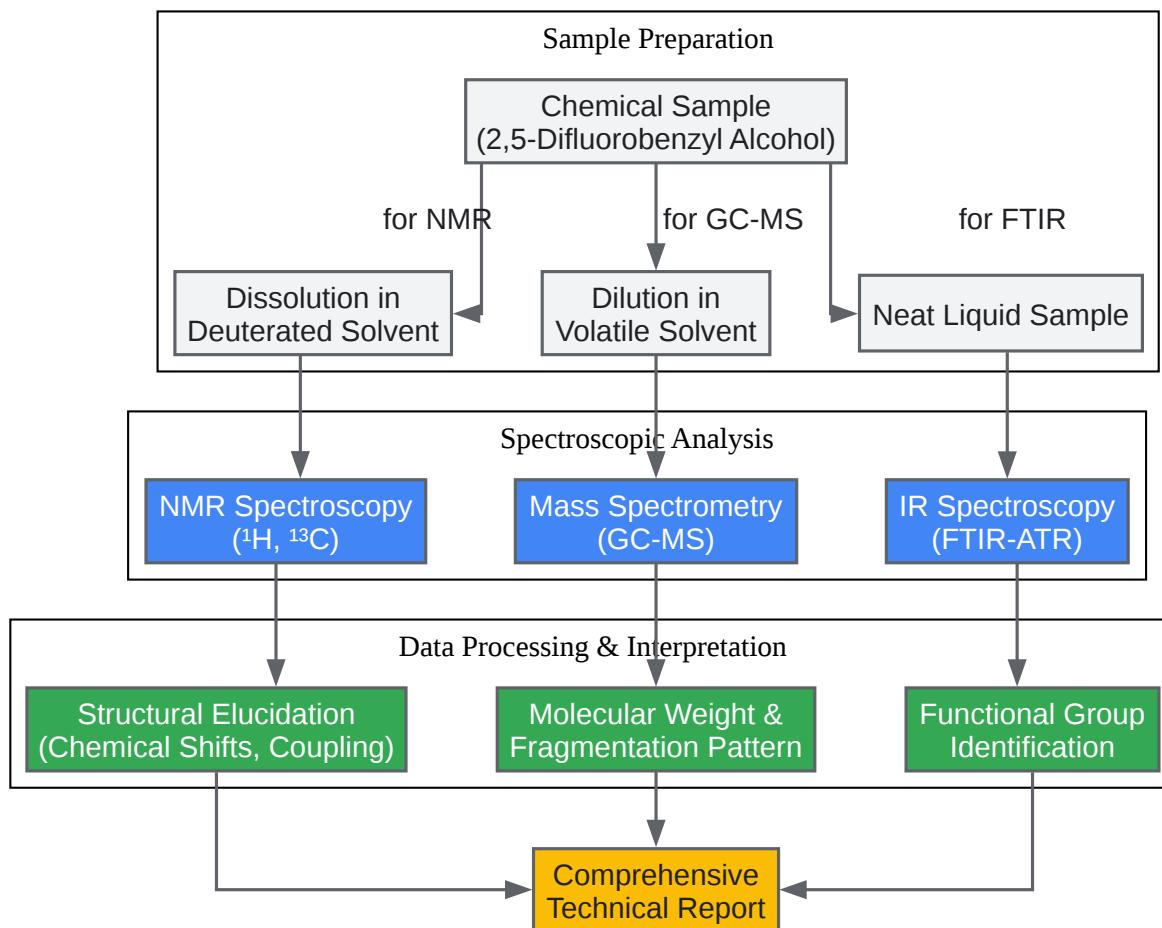
Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of neat **2,5-difluorobenzyl alcohol** directly onto the ATR crystal (e.g., diamond).
 - Ensure complete coverage of the crystal surface.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,5-difluorobenzyl alcohol**.


Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **2,5-difluorobenzyl alcohol** (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation:
 - A GC-MS system equipped with a capillary column (e.g., DB-5MS) and an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to **2,5-difluorobenzyl alcohol** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample such as **2,5-difluorobenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Difluorobenzyl alcohol | C7H6F2O | CID 522599 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2,5-Difluorobenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297542#2-5-difluorobenzyl-alcohol-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com